molecular formula C16H23BrN4O2 B2858589 3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one CAS No. 2379950-80-6

3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B2858589
CAS No.: 2379950-80-6
M. Wt: 383.29
InChI Key: ZEEHSWOWYOKVPS-UHFFFAOYSA-N
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Description

3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety linked to a piperidine ring, further connected to a pyrrolidinone structure.

Preparation Methods

The synthesis of 3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Bromopyrimidine Moiety: This step involves the bromination of a pyrimidine derivative under controlled conditions.

    Coupling with Piperidine: The bromopyrimidine is then coupled with a piperidine derivative through an ether linkage, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, which may require the use of a strong acid or base as a catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include polar aprotic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including its effects on cellular pathways and molecular targets.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in modulating specific biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially modulating their function. The piperidine and pyrrolidinone rings may contribute to the compound’s overall binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    2-(5-Bromopyrimidin-2-yl)oxazole:

    N-[[4-(5-Bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]:

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN4O2/c1-11(2)21-8-5-14(15(21)22)20-6-3-13(4-7-20)23-16-18-9-12(17)10-19-16/h9-11,13-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEHSWOWYOKVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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